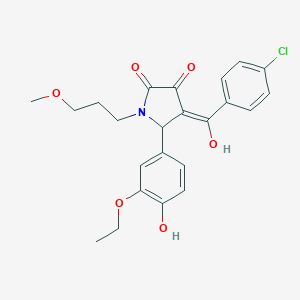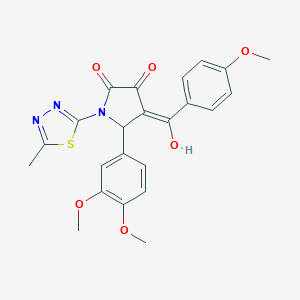![molecular formula C19H19N3O3S B257712 1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of key enzymes involved in various biological processes. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent.
Biochemical and Physiological Effects:
1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, fungi, and bacteria. The compound has also been shown to possess antioxidant and anti-inflammatory properties. In vivo studies have demonstrated its potential as an anticancer agent, with promising results in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide in lab experiments include its diverse range of potential applications and its relatively low toxicity. However, the compound is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential as an anti-inflammatory and antioxidant agent for the treatment of various diseases. Further studies are also needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of 1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide involves the reaction of 2H-chromen-3-carbaldehyde, thiosemicarbazide, and piperidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate thiazole ring, which is then coupled with the piperidine-4-carboxylic acid to form the final product. The synthesis method has been optimized to yield a high purity product with good yield.
Aplicaciones Científicas De Investigación
1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential as an anti-inflammatory and antioxidant agent. The diverse range of potential applications makes this compound an attractive target for further research.
Propiedades
Nombre del producto |
1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide |
|---|---|
Fórmula molecular |
C19H19N3O3S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
1-[(5E)-5-(2H-chromen-3-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c20-17(23)13-5-7-22(8-6-13)19-21-18(24)16(26-19)10-12-9-14-3-1-2-4-15(14)25-11-12/h1-4,9-10,13H,5-8,11H2,(H2,20,23)/b16-10+ |
Clave InChI |
KMXSKDDTQLSIGS-MHWRWJLKSA-N |
SMILES isomérico |
C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C\C3=CC4=CC=CC=C4OC3)/S2 |
SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=CC4=CC=CC=C4OC3)S2 |
SMILES canónico |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=CC4=CC=CC=C4OC3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257629.png)
![2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257630.png)
![N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257631.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257632.png)
![Allyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257636.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)

![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)

![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)
